molecular formula C19H25NO B253263 N-(1-adamantyl)-3-phenylpropanamide

N-(1-adamantyl)-3-phenylpropanamide

Cat. No. B253263
M. Wt: 283.4 g/mol
InChI Key: QDEQULPHSODLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-3-phenylpropanamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACPD is a white crystalline solid that belongs to the class of adamantane derivatives. It has a molecular formula of C20H25NO and a molecular weight of 295.42 g/mol.

Mechanism of Action

N-(1-adamantyl)-3-phenylpropanamide acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission in the central nervous system. N-(1-adamantyl)-3-phenylpropanamide binds to the extracellular domain of mGluRs, leading to the activation of intracellular signaling pathways that modulate synaptic transmission. N-(1-adamantyl)-3-phenylpropanamide has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are critical for learning and memory.
Biochemical and Physiological Effects
N-(1-adamantyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on synaptic transmission, N-(1-adamantyl)-3-phenylpropanamide has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-(1-adamantyl)-3-phenylpropanamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage. N-(1-adamantyl)-3-phenylpropanamide has been shown to have anti-inflammatory effects and to modulate immune system function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-adamantyl)-3-phenylpropanamide for lab experiments is its potency as an mGluR agonist. N-(1-adamantyl)-3-phenylpropanamide has been shown to be more potent than other mGluR agonists such as L-AP4 and L-SOP. N-(1-adamantyl)-3-phenylpropanamide also has a long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of N-(1-adamantyl)-3-phenylpropanamide is its low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

For the study of N-(1-adamantyl)-3-phenylpropanamide include the development of analogs with improved solubility and potency, investigation of its therapeutic potential for neurological disorders, and exploration of its role in modulating immune system function and inflammation.

Synthesis Methods

The synthesis of N-(1-adamantyl)-3-phenylpropanamide involves the reaction between 1-adamantanecarboxylic acid and phenylpropanolamine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(1-adamantyl)-3-phenylpropanamide. The overall yield of N-(1-adamantyl)-3-phenylpropanamide synthesis is typically around 50%.

Scientific Research Applications

N-(1-adamantyl)-3-phenylpropanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of N-(1-adamantyl)-3-phenylpropanamide is in the field of neuroscience. N-(1-adamantyl)-3-phenylpropanamide is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission in the central nervous system. N-(1-adamantyl)-3-phenylpropanamide has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

N-(1-adamantyl)-3-phenylpropanamide

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-adamantyl)-3-phenylpropanamide

InChI

InChI=1S/C19H25NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21)

InChI Key

QDEQULPHSODLKC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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